![molecular formula C20H20N2O4 B2847281 4-acetamido-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1426314-78-4](/img/structure/B2847281.png)
4-acetamido-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
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Description
4-acetamido-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, also known as Compound 1, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Photochemistry and Electronic Structure Analysis
- The study of the electronic structure of benzamide derivatives, including those with acetamido groups, has been highlighted. These investigations provide insight into the interaction between the benzene ring and the amidic group, which is crucial for understanding the biological activity of these molecules (Klasinc et al., 2009).
Asymmetric Hydrogenation Catalysts
- Research on the hydrogenation of benzamido(acetamido)-derivatives using rhodium-diop complexes shows the potential of such compounds in catalysis, offering a pathway to asymmetric synthesis, which is a cornerstone in the production of enantiomerically pure pharmaceuticals (Cativiela et al., 1982).
Anticonvulsant Properties
- Functionalized amino acid anticonvulsants based on the acetamido benzyl structure have been explored, demonstrating the importance of such molecular frameworks in the development of new anticonvulsant drugs. This underscores the potential of acetamido benzamide derivatives in medicinal chemistry (Camerman et al., 2005).
Antioxidant Capacity
- Capsaicin analogs, including those with hydroxy and methoxy benzamide structures, have been studied for their antioxidant properties. These findings suggest potential applications in designing antioxidant compounds or studying oxidative stress-related biological processes (Yancheva et al., 2020).
properties
IUPAC Name |
4-acetamido-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-15(23)22-17-11-9-16(10-12-17)20(24)21-13-5-6-14-26-19-8-4-3-7-18(19)25-2/h3-4,7-12H,13-14H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKFTDCWNHVOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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